3-Fluoro-4-morpholinoaniline hydrochloride

Catalog No.
S960669
CAS No.
2689-38-5
M.F
C10H14ClFN2O
M. Wt
232.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-morpholinoaniline hydrochloride

CAS Number

2689-38-5

Product Name

3-Fluoro-4-morpholinoaniline hydrochloride

IUPAC Name

3-fluoro-4-morpholin-4-ylaniline;hydrochloride

Molecular Formula

C10H14ClFN2O

Molecular Weight

232.68 g/mol

InChI

InChI=1S/C10H13FN2O.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H

InChI Key

GPRPSSVBSBPDCY-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)N)F.Cl

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)F.Cl

3-Fluoro-4-morpholinoaniline hydrochloride (CAS 2689-38-5) is a highly specialized, advanced aniline intermediate predominantly utilized in the synthesis of oxazolidinone antibiotics, most notably Linezolid, and various kinase inhibitors. Structurally, it features an electron-rich morpholine ring and a highly electronegative fluorine atom at the 3-position, which together dictate its unique electronic profile and downstream biological activity. Supplied as a stable hydrochloride salt, this compound overcomes the inherent oxidative instability of its free base counterpart (CAS 93246-53-8). For procurement professionals and process chemists, this salt form represents a critical building block that eliminates the need for hazardous in-house nitro-reduction steps while ensuring extended shelf-life, precise dosing, and high-purity performance in subsequent amidation, isocyanate formation, or cross-coupling reactions[1].

Generic substitution of 3-fluoro-4-morpholinoaniline hydrochloride with closely related analogs or its free base form fundamentally compromises both process chemistry and final API efficacy. Substituting the hydrochloride salt with the free base (CAS 93246-53-8) introduces severe oxidative degradation risks during bulk storage, leading to colored impurities that are difficult to purge in downstream crystallizations. Furthermore, attempting to substitute the compound with its non-fluorinated analog (4-morpholinoaniline) drastically alters the pharmacophore; the missing fluorine atom results in a significant loss of target binding affinity and metabolic stability in the final pharmaceutical product. Finally, reverting to the upstream precursor (3-fluoro-4-morpholinonitrobenzene) requires the reintroduction of hazardous, high-pressure hydrogenation equipment or stoichiometric metal reductants, negating the throughput and safety advantages of procuring the advanced intermediate[1].

Bulk Storage Stability and Oxidative Resistance

Electron-rich anilines like 3-fluoro-4-morpholinoaniline are susceptible to rapid oxidative degradation and discoloration when exposed to air and light. Procuring the hydrochloride salt (CAS 2689-38-5) significantly enhances long-term storage stability compared to the free base (CAS 93246-53-8). The protonation of the primary amine deactivates the aromatic ring toward oxidative radical formation, maintaining high purity over extended storage periods under standard conditions, whereas the free base often requires inert atmosphere packaging and sub-ambient storage to prevent degradation [1].

Evidence DimensionOxidative degradation rate / Shelf-life stability
Target Compound DataStable crystalline solid with minimal discoloration over time
Comparator Or BaselineFree base (CAS 93246-53-8)
Quantified DifferenceSignificant reduction in oxidation-induced discoloration and impurity formation
ConditionsAmbient storage, standard packaging

Buyers can reduce cold-chain logistics costs and minimize batch-to-batch variability caused by degraded intermediates by procuring the stable hydrochloride salt.

Pharmacophore Essentiality for Antimicrobial Efficacy

The 3-fluoro substituent on the aniline core is a critical pharmacophore element for downstream oxazolidinone antibiotics like Linezolid. Compared to the non-fluorinated analog (4-morpholinoaniline), the presence of the fluorine atom increases metabolic stability and enhances binding affinity to the bacterial 50S ribosomal subunit. SAR studies indicate that the 3-fluoro modification typically yields a substantial improvement in Minimum Inhibitory Concentration (MIC) against Gram-positive pathogens (e.g., MRSA) compared to the des-fluoro baseline[1].

Evidence DimensionDownstream API Antimicrobial Activity (MIC)
Target Compound DataEnhanced potency (essential for Linezolid's clinical efficacy)
Comparator Or BaselineDes-fluoro oxazolidinone derivatives
Quantified DifferenceMulti-fold improvement in MIC and metabolic stability
ConditionsIn vitro antimicrobial assays against Gram-positive strains

Procuring the exactly fluorinated intermediate is non-negotiable for synthesizing bio-active Linezolid analogs, as substituting with the cheaper non-fluorinated aniline results in a severe loss of API potency.

Process Efficiency and Hazard Reduction

Synthesizing 3-fluoro-4-morpholinoaniline in-house requires the nucleophilic aromatic substitution of 3,4-difluoronitrobenzene followed by the reduction of the nitro group. This reduction typically utilizes hazardous high-pressure catalytic hydrogenation (Pd/C, H2) or generates heavy metal waste (Fe/NH4Cl) [1]. Procuring the pre-reduced 3-fluoro-4-morpholinoaniline hydrochloride directly eliminates these high-risk, high-waste steps, increasing overall synthetic throughput and avoiding the capital expenditure associated with specialized hydrogenation infrastructure.

Evidence DimensionProcess hazard and waste generation
Target Compound Data0 step (ready for downstream functionalization)
Comparator Or Baseline3-Fluoro-4-morpholinonitrobenzene (upstream precursor)
Quantified DifferenceElimination of 100% of reduction-associated heavy metal waste and explosion hazards
ConditionsIndustrial scale-up of oxazolidinone synthesis

Purchasing the advanced hydrochloride salt streamlines manufacturing, reduces safety liabilities, and lowers waste disposal costs compared to starting from the nitro precursor.

Enhanced Processability in Biphasic Carbamate Synthesis

In the industrial synthesis of Linezolid, the intermediate is frequently converted to a benzylcarbamate (Cbz-protection) using benzyl chloroformate in an aqueous sodium bicarbonate/organic solvent biphasic system[1]. The hydrochloride salt of 3-fluoro-4-morpholinoaniline exhibits superior initial aqueous solubility and controlled in situ neutralization compared to the free base. This controlled release of the free amine into the organic phase prevents localized concentration spikes, thereby minimizing the formation of bis-acylated or urea byproducts and improving the overall yield of the desired carbamate.

Evidence DimensionByproduct formation in biphasic acylation
Target Compound DataControlled in situ free-basing (HCl salt)
Comparator Or BaselineDirect addition of free base
Quantified DifferenceReduction in bis-acylated impurities and improved kinetic control
ConditionsAqueous NaHCO3 / organic solvent biphasic system

The salt form provides better kinetic control during the critical protection step, leading to higher purity profiles and easier downstream purification.

Synthesis of Oxazolidinone Antibiotics (Linezolid)

This compound is the definitive starting material for the commercial synthesis of Linezolid. The hydrochloride salt allows for direct, high-yield conversion into the requisite isocyanate or benzylcarbamate intermediates, while the 3-fluoro substituent ensures the final API achieves the necessary binding affinity to the bacterial 50S ribosomal subunit [1].

Development of Targeted Kinase Inhibitors

In oncology and autoimmune research, the 3-fluoro-4-morpholinoaniline motif is frequently incorporated into novel kinase inhibitors (e.g., Bruton's tyrosine kinase inhibitors). The morpholine ring enhances the aqueous solubility of the final drug candidate, while the fluorine atom improves metabolic stability against cytochrome P450 degradation[2].

Streamlined Biphasic Carbamate Production

For process chemists scaling up Cbz-protected intermediates, the hydrochloride salt is the preferred form. Its use in aqueous-organic biphasic systems with mild bases like sodium bicarbonate enables controlled in situ neutralization, minimizing the formation of bis-acylated impurities that plague free-base reactions[1].

Synthesis of Novel Antimicrobial Schiff Bases

The primary amine of the neutralized salt readily reacts with various aldehydes to generate Schiff bases. These derivatives have demonstrated potent biofilm inhibition and expanded antimicrobial activity profiles, making the compound a versatile building block for early-stage drug discovery [3].

Dates

Last modified: 08-16-2023

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